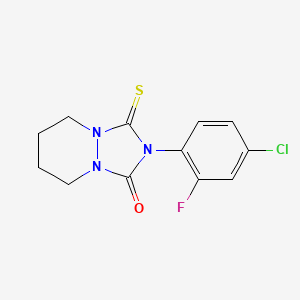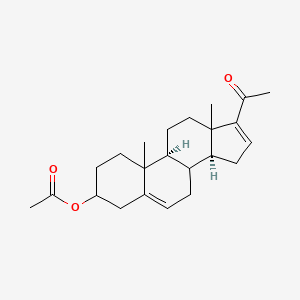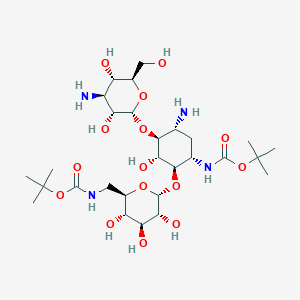
Boc-protected Kanamycin A d8-Major
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-protected Kanamycin A d8-Major is a derivative of Kanamycin A, an aminoglycoside antibiotic. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is used to shield the amino groups during chemical reactions. The this compound is an intermediate in the synthesis of BB-K31, an impurity of Kanamycin A, and is utilized in various synthetic and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-protected Kanamycin A d8-Major involves the protection of amino groups in Kanamycin A using tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the Boc group. The process involves multiple steps, including the selective protection of amino groups and purification of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production is carried out in controlled environments to maintain the stability of the Boc-protected compound.
化学反応の分析
Types of Reactions
Boc-protected Kanamycin A d8-Major undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acidic conditions, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
Substitution: Reaction with nucleophiles to introduce new functional groups at specific positions.
Oxidation and Reduction: These reactions can modify the hydroxyl groups present in the compound.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in dioxane.
Substitution: Various nucleophiles, such as amines and alcohols, under basic conditions.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) and sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions include deprotected Kanamycin A, substituted derivatives, and oxidized or reduced forms of the compound .
科学的研究の応用
Boc-protected Kanamycin A d8-Major is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex molecules and as a building block for various chemical reactions.
Biology: Employed in the study of aminoglycoside antibiotics and their interactions with bacterial ribosomes.
Medicine: Investigated for its potential use in developing new antibiotics and overcoming bacterial resistance.
Industry: Utilized in the production of pharmaceutical compounds and as a reference standard in quality control.
作用機序
The mechanism of action of Boc-protected Kanamycin A d8-Major is similar to that of Kanamycin A. It binds to the bacterial 30S ribosomal subunit, causing misreading of messenger RNA (mRNA) and inhibiting protein synthesis. This leads to the bacterium’s inability to synthesize essential proteins, ultimately resulting in bacterial cell death . The Boc group protects the amino groups during chemical reactions, allowing for selective modifications without affecting the compound’s core structure .
類似化合物との比較
Boc-protected Kanamycin A d8-Major is unique due to its Boc-protected amino groups, which provide stability and selectivity in chemical reactions. Similar compounds include:
Kanamycin A: The parent compound without Boc protection.
Gentamicin: Another aminoglycoside antibiotic with a different structure and spectrum of activity.
Amikacin: A semi-synthetic derivative of Kanamycin A with enhanced activity against resistant bacterial strains.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .
特性
分子式 |
C28H52N4O15 |
|---|---|
分子量 |
684.7 g/mol |
IUPAC名 |
tert-butyl N-[[(2R,3S,4S,5R,6R)-6-[(1R,2R,3S,4R,6S)-4-amino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]carbamate |
InChI |
InChI=1S/C28H52N4O15/c1-27(2,3)46-25(40)31-8-12-16(35)18(37)19(38)24(42-12)45-22-11(32-26(41)47-28(4,5)6)7-10(29)21(20(22)39)44-23-17(36)14(30)15(34)13(9-33)43-23/h10-24,33-39H,7-9,29-30H2,1-6H3,(H,31,40)(H,32,41)/t10-,11+,12-,13-,14+,15-,16-,17-,18+,19-,20-,21+,22-,23-,24-/m1/s1 |
InChIキー |
UINNIZSDURJEBV-OSMKSXLKSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)NC(=O)OC(C)(C)C)O)O)O |
正規SMILES |
CC(C)(C)OC(=O)NCC1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)NC(=O)OC(C)(C)C)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



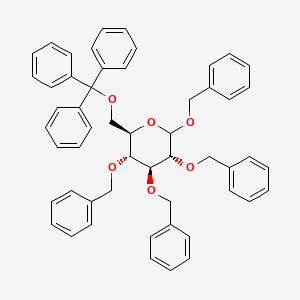
![5-(1,1-Dimethylethyl) 1-Methyl N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate](/img/structure/B13410937.png)
![{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}amine](/img/structure/B13410944.png)
![4-[Hydroxy(diphenyl)methyl]-1-(2-hydroxyethyl)-1-azoniabicyclo[2.2.2]octane Bromide](/img/structure/B13410946.png)
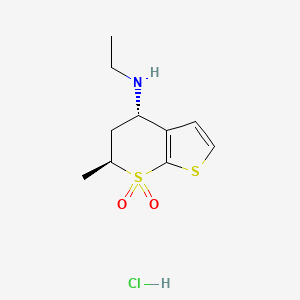


![(5S,5aR,8aR,9R)-5-[(7,8-dihydroxy-2-thiophen-2-yl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B13410984.png)
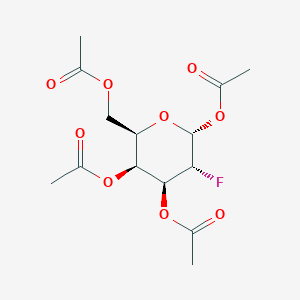

![3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B13411007.png)
